molecular formula C24H23NO3Se B14585273 2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one CAS No. 61521-87-7

2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one

Cat. No.: B14585273
CAS No.: 61521-87-7
M. Wt: 452.4 g/mol
InChI Key: ZQEAGGXYVHETES-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one is a complex organic compound that belongs to the class of selenazolidinones. These compounds are characterized by the presence of a selenium atom within a five-membered ring structure. The unique combination of ethoxy, methoxyphenyl, and diphenyl groups attached to the selenazolidinone core imparts distinct chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylacetic acid with diphenylselenium dichloride in the presence of a base, followed by cyclization to form the selenazolidinone ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation of the selenium atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenazolidinone to its corresponding selenide.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Corresponding selenides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.

    Biology: Studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-thiazolidin-4-one: Contains sulfur instead of selenium.

    2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-oxazolidin-4-one: Contains oxygen instead of selenium.

    2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-imidazolidin-4-one: Contains nitrogen instead of selenium.

Uniqueness

The presence of selenium in 2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one imparts unique redox properties and potential biological activities that are not observed in its sulfur, oxygen, or nitrogen analogs. This makes it a valuable compound for research in various fields.

Properties

CAS No.

61521-87-7

Molecular Formula

C24H23NO3Se

Molecular Weight

452.4 g/mol

IUPAC Name

2-ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one

InChI

InChI=1S/C24H23NO3Se/c1-3-28-24(19-14-16-21(27-2)17-15-19)25(20-12-8-5-9-13-20)23(26)22(29-24)18-10-6-4-7-11-18/h4-17,22H,3H2,1-2H3

InChI Key

ZQEAGGXYVHETES-UHFFFAOYSA-N

Canonical SMILES

CCOC1(N(C(=O)C([Se]1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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